molecular formula C16H15NO6 B2679303 methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate CAS No. 338405-00-8

methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2679303
CAS No.: 338405-00-8
M. Wt: 317.297
InChI Key: YPLHLFCUXMTKNB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is a pyran-based heterocyclic compound featuring a 2-oxo-2H-pyran core substituted with a methyl ester group at position 5, a 4-methoxybenzoylamino moiety at position 3, and a methyl group at position 4. Its molecular formula is C₁₇H₁₇NO₆, with a calculated molecular weight of 335.33 g/mol.

Synthesis of such pyran derivatives typically involves condensation reactions under reflux conditions, as exemplified in , where malononitrile or ethyl cyanoacetate is used to introduce cyano or ester functionalities .

Properties

IUPAC Name

methyl 5-[(4-methoxybenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-9-12(15(19)22-3)8-13(16(20)23-9)17-14(18)10-4-6-11(21-2)7-5-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLHLFCUXMTKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate (CAS: 338405-00-8) is a synthetic compound that belongs to the class of pyran derivatives. Its unique structure incorporates a methoxybenzoyl amino group, which may contribute to its biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15NO6
  • Molecular Weight : 317.29 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • Boiling Point : 531.2 ± 50.0 °C (predicted)
  • pKa : 9.83 ± 0.20 (predicted)

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
    • It may also inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt and MAPK pathways.
  • Case Studies :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
    • Another investigation highlighted its effectiveness against colon adenocarcinoma cells, where it significantly reduced cell migration and invasion capabilities .

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.

  • Testing Against Bacteria :
    • The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion assays.
    • The minimum inhibitory concentration (MIC) values were recorded, indicating effective antibacterial activity.

Anti-inflammatory Properties

Emerging research indicates that this compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

  • Inflammatory Markers :
    • In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
    • Animal models of inflammation demonstrated decreased edema and inflammatory response following administration of this compound .

Data Summary Table

Biological ActivityObservationsReferences
Anticancer Induces apoptosis; inhibits proliferation in breast and colon cancer cells
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; determined MIC values
Anti-inflammatory Reduces pro-inflammatory cytokines; decreases edema in animal models

Scientific Research Applications

Anticancer Activity

Research has identified methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate as a promising anticancer agent.

Case Studies

  • Breast Cancer : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines, indicating significant anticancer activity with an IC50 value lower than standard chemotherapeutics.
  • Colon Adenocarcinoma : Another investigation revealed that the compound significantly reduced cell migration and invasion capabilities in colon adenocarcinoma cells, highlighting its potential as an effective therapeutic agent.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses notable antimicrobial properties.

Testing Against Bacteria

The compound has been evaluated against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Agar diffusion assays showed significant inhibition zones.
  • Minimum Inhibitory Concentration (MIC) : Effective antibacterial activity was recorded, suggesting potential use in treating bacterial infections.

Anti-inflammatory Properties

Emerging research indicates that this compound may also exhibit anti-inflammatory effects, which could be beneficial for conditions characterized by chronic inflammation.

Inflammatory Markers

Studies are ongoing to evaluate the impact of this compound on various inflammatory markers, with preliminary results indicating a reduction in pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The 4-methoxybenzoyl group in the target compound distinguishes it from analogs like ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-32-4, ), which features a 4-methylbenzoyl substituent. Key differences include:

  • Electronic Effects : The methoxy group (–OCH₃) is electron-donating via resonance, while the methyl group (–CH₃) is weakly electron-donating via induction. This may alter the compound’s dipole moment and interaction with biological targets.
  • Molecular Weight : The target compound (335.33 g/mol) is lighter than the ethyl ester analog (377.4 g/mol) due to the smaller methyl ester group .

Ester Group Modifications

The methyl ester at position 5 in the target compound contrasts with the ethyl ester in ’s analog. This difference affects:

  • Synthetic Flexibility : Ethyl esters are often used as protecting groups in organic synthesis, whereas methyl esters may require harsher conditions for hydrolysis.

Substituents at Position 6

The target compound’s methyl group at position 6 differs from the phenyl group in ’s analog. The phenyl group introduces steric bulk and aromaticity, which could hinder rotational freedom or enhance π-π stacking interactions in crystalline states.

Comparison with Cyano-Substituted Pyran Derivatives

describes pyran derivatives with cyano groups (e.g., compound 11a: 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile). These compounds exhibit:

  • Higher Polarity: Cyano groups increase dipole moments, improving solubility in polar solvents.
  • Distinct Reactivity: Cyano substituents may participate in cycloaddition reactions, unlike ester or benzoyl groups .

Data Table: Structural and Molecular Comparison

Compound Name R (Position 3) Ester (Position 5) R (Position 6) Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxybenzoyl Methyl Methyl 335.33 Electron-donating methoxy group
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl... 4-Methylbenzoyl Ethyl Phenyl 377.40 Higher lipophilicity
11a () Amino/Cyano Phenyl High polarity via cyano groups

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